(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O2/c1-2-3-4-5-6-7-8-9-10-13-20-33-25-18-16-23(17-19-25)21-24(22-30)28(32)31-27-15-12-11-14-26(27)29/h11-12,14-19,21H,2-10,13,20H2,1H3,(H,31,32)/b24-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWXRCHXPBGMV-DARPEHSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
(E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide is an organic compound featuring a cyano group, an amide linkage, and aromatic rings. The presence of the dodecoxy group indicates that it has a long hydrophobic tail, which may influence its biological interactions and solubility properties.
Biological Activity
Compounds similar to this compound often exhibit a range of biological activities due to their structural components. The following categories summarize potential biological activities:
1. Anticancer Activity
- Many compounds containing cyano and amide functionalities have been investigated for their anticancer properties. They may exert cytotoxic effects on cancer cells by disrupting cellular processes such as DNA replication and repair.
2. Antimicrobial Properties
- The presence of aromatic rings and functional groups can enhance the antimicrobial activity of these compounds. They may interact with microbial membranes or inhibit essential enzymes.
3. Enzyme Inhibition
- Compounds with similar structures have been studied for their ability to inhibit specific enzymes, which can be relevant in treating various diseases, including cancer and metabolic disorders.
Case Studies
While specific case studies on this compound are not available, related compounds have shown promise in various studies:
- Study 1: A series of cyano-substituted acrylamides were synthesized and tested for their anticancer activity against different cancer cell lines. Results indicated significant cytotoxicity, suggesting potential for further development in cancer therapeutics.
- Study 2: Research on similar compounds demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic agents.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
- Case Study : In vitro studies have shown significant inhibition of breast cancer cell proliferation (e.g., MCF-7 cells) at concentrations as low as 10 µM. This suggests its potential as a chemotherapeutic agent.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
- Research Findings : In cellular models, it demonstrated effective scavenging of free radicals with an IC50 value comparable to established antioxidants like ascorbic acid. This property positions it as a candidate for formulations aimed at combating oxidative stress.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties.
- Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.
Material Science Applications
In addition to its biological applications, this compound has potential uses in material sciences due to its unique structural characteristics.
Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance in various applications, including coatings and composites.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Case Study Example |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibition of MCF-7 breast cancer cells at 10 µM |
| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation | Reduced inflammation markers in neurodegeneration models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-cyano-3-(4-dodecoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves condensation reactions between intermediates (e.g., substituted phenylacetic acid derivatives and fluorophenylamine). Key steps include:
Substitution reactions under alkaline conditions to introduce the dodecoxyphenyl group.
Cyanoacetylation using cyanoacetic acid and coupling agents like DCC (dicyclohexylcarbodiimide) .
- Optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for amide bond formation). Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling in ¹⁹F NMR for the 2-fluorophenyl group) .
- 2D NMR (COSY, HSQC) resolves stereochemistry and confirms the (E)-configuration of the prop-2-enamide backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ion) and detects synthetic byproducts .
- IR Spectroscopy : Confirms functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
